

Section 1: Chemical Identity and Physicochemical Properties

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Compound of Interest

Compound Name: Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Cat. No.: B1365103

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Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a bifunctional organic molecule characterized by a methyl ester and a ketone, separated by a methylene group—the classic β -keto ester motif. The ketone is attached to a pyridin-4-yl ring, which critically influences the molecule's electronic properties and reactivity.^[2] This structure makes it an important intermediate for synthesizing more complex heterocyclic systems.^{[1][2]}

Table 1: Core Physicochemical and Structural Data

Property	Value	Source(s)
CAS Number	829-45-8	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₉ NO ₃	[1] [2] [3]
Molecular Weight	179.17 g/mol	[1] [2] [3]
Synonym	3-Oxo-3-pyridin-4-yl-propionic acid methyl ester	[1]
Appearance	White to buff/orange crystalline solid/powder	[1] [2]
Melting Point	55–78 °C (range varies by purity)	[1] [2]
PubChem ID	10241380	[1] [2]
SMILES	COC(=O)CC(=O)C1=CC=NC=C1	[2]
InChI	InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3	[2]

| Storage Conditions | Store at 0-8°C [\[1\]](#) |

Section 2: The Chemistry of a Pyridyl β -Keto Ester: Reactivity and Mechanistic Considerations

The utility of **Methyl 3-oxo-3-(pyridin-4-yl)propanoate** stems from the interplay of its three key components: the ester, the ketone, and the intervening α -carbon. The electron-withdrawing nature of the pyridin-4-yl ring system significantly enhances the electrophilicity of the adjacent ketone carbonyl.[\[2\]](#) This has two major consequences:

- Enhanced Acidity of the α -Protons: The protons on the central methylene (C2) are significantly acidic. The electron-withdrawing effects of both the ketone and the ester carbonyls stabilize the resulting carbanion (enolate) through resonance. The pyridine ring further delocalizes this negative charge, making deprotonation by a suitable base highly

favorable. This is the mechanistic cornerstone of its utility in alkylation and condensation reactions.

- **Keto-Enol Tautomerism:** Like all β -dicarbonyl compounds, it exists in equilibrium with its enol tautomer. This equilibrium is crucial for many of its reactions, as the enol form provides a nucleophilic C=C double bond while the keto form provides an electrophilic carbonyl carbon. A related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is known to exist in equilibrium with its enol form.^[5]

The position of the nitrogen in the pyridine ring is critical. As a 4-pyridyl derivative, the nitrogen exerts a strong electron-withdrawing effect through resonance, making the α -protons more acidic compared to its 3-pyridyl isomer. In contrast, the 2-pyridyl isomer can participate in intramolecular hydrogen bonding or chelation with metal ions, altering its reactivity profile.^[6]

Section 3: Synthesis and Manufacturing

The most common and industrially scalable method for synthesizing β -keto esters is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules. For a "crossed" Claisen condensation to synthesize **Methyl 3-oxo-3-(pyridin-4-yl)propanoate**, methyl isonicotinate (also known as methyl pyridine-4-carboxylate) is reacted with methyl acetate.

Causality of Experimental Choices:

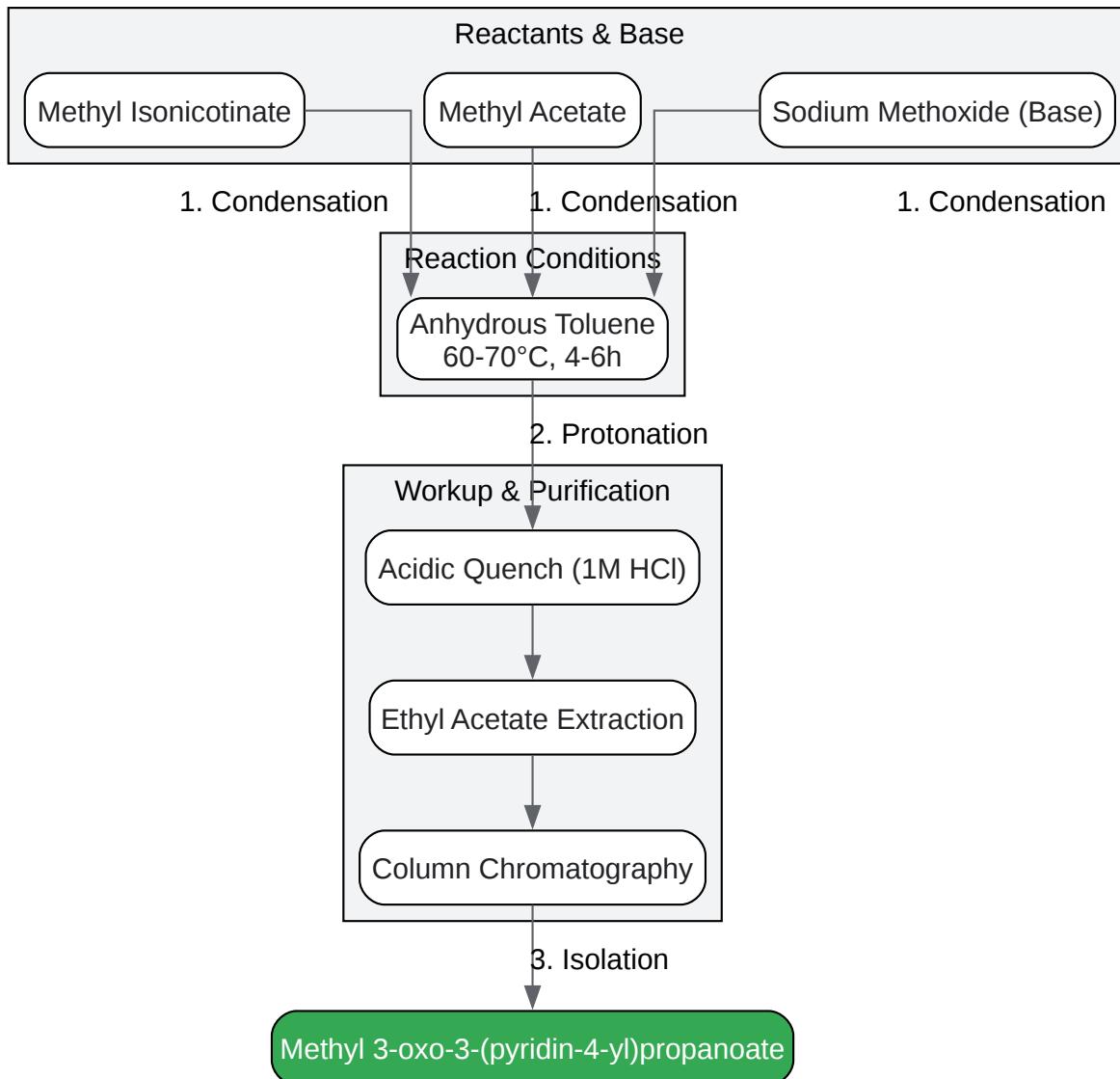
- **Base:** Sodium methoxide (NaOMe) is used as the base. It is critical to use the alkoxide corresponding to the ester alcohol (methanol) to prevent transesterification, which would result in a mixture of products. The base must be strong enough to deprotonate the α -carbon of methyl acetate, initiating the reaction.
- **Solvent:** A non-protic solvent like toluene or THF is typically used to prevent quenching the base and the enolate intermediate.
- **Temperature:** The reaction is often initiated at room temperature and may be gently heated to drive it to completion.
- **Workup:** An acidic workup (e.g., with dilute HCl) is essential to protonate the resulting β -keto ester enolate, which is the stable product under basic conditions, to yield the final neutral

compound.

Experimental Protocol: Synthesis via Claisen Condensation

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.
- **Reagent Addition:** While stirring under a nitrogen atmosphere, add methyl acetate (1.5 equivalents) dropwise. Follow with the dropwise addition of methyl isonicotinate (1.0 equivalent).
- **Reaction:** Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
- **Quenching:** Cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is ~6-7.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product as a crystalline solid.

Visualization: Synthetic Workflow

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Caption: Workflow for the Claisen condensation synthesis.

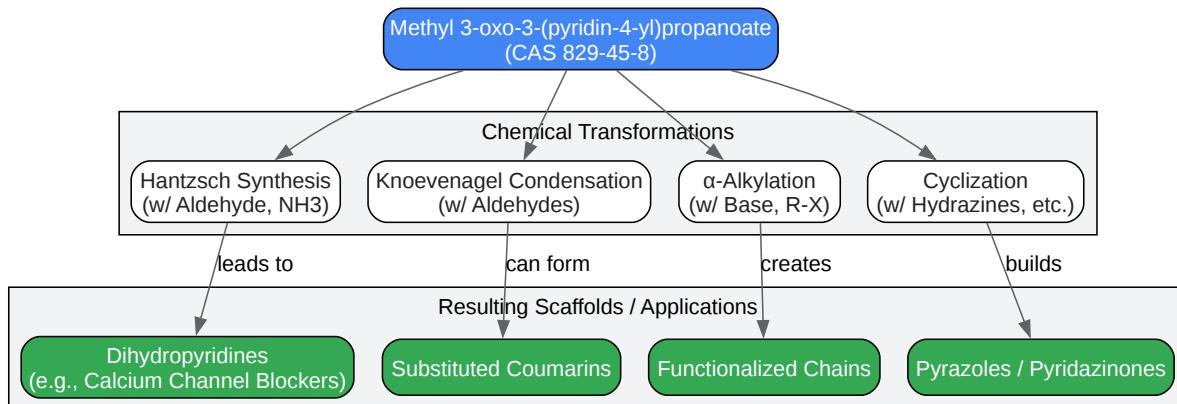
Section 4: Applications in Medicinal Chemistry and Drug Discovery

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is not typically a final drug product but rather a high-value building block. Its bifunctional nature allows it to participate in a wide array of cyclization and condensation reactions to form more complex heterocyclic scaffolds. This makes it a preferred choice for chemists aiming to generate libraries of novel compounds for high-throughput screening.[\[1\]](#)

Key Applications:

- **Heterocycle Synthesis:** It is a classic precursor in multicomponent reactions like the Hantzsch pyridine synthesis, where a β -keto ester, an aldehyde, and ammonia condense to form dihydropyridine rings, which can be oxidized to pyridines.[\[7\]](#) This allows for the rapid generation of substituted pyridine cores, a privileged scaffold in medicinal chemistry.
- **Scaffold for Bioactive Molecules:** The compound serves as an intermediate in the synthesis of molecules with demonstrated potential as anti-inflammatory, anti-cancer, and antitubercular agents.[\[1\]](#)[\[2\]](#)[\[6\]](#) The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement.
- **Agrochemical Development:** Beyond pharmaceuticals, it is also used in the formulation of agrochemicals, such as pesticides and herbicides, where the pyridine core is a common feature.[\[1\]](#)[\[2\]](#)

Visualization: Role as a Versatile Chemical Scaffold



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